1,1'-Binaphthalene-2,2'-dicarboxylic acid

Catalog No.
S3443701
CAS No.
80703-23-7
M.F
C22H14O4
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthalene-2,2'-dicarboxylic acid

CAS Number

80703-23-7

Product Name

1,1'-Binaphthalene-2,2'-dicarboxylic acid

IUPAC Name

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)

InChI Key

YDZNRNHKJQTGCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O

Synonyms

1,1'-binaphthyl-2,2'-dicarboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O

The exact mass of the compound 1,1'-Binaphthalene-2,2'-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA, CAS 80703-23-7) is a sterically demanding, axially chiral dicarboxylic acid widely utilized as a structural scaffold for phase-transfer catalysts, a direct chiral Brønsted acid, and a versatile clathrate host. Characterized by a rigid binaphthyl backbone that restricts rotation and enforces a stable C2-symmetric chiral environment, BNDA serves as the foundational precursor for highly enantioselective Maruoka-type tetranaphthoazepinium catalysts and chiral metal-organic frameworks (MOFs). Its dual carboxylic acid functionalities provide essential coordination sites for host-guest inclusion complexes and transition metal binding, making it a critical material for procurement in advanced asymmetric synthesis, chiral resolution, and the development of stereoselective porous materials [1].

Substituting BNDA with generic dicarboxylic acids, such as 2-naphthoic acid or biphenyl-2,2'-dicarboxylic acid (diphenic acid), fundamentally compromises asymmetric induction and structural rigidity. Monocyclic acids lack the dual-activation capability and the deep chiral pocket required for effective stereocontrol, often yielding trace or racemic products in catalytic applications. While biphenyl-2,2'-dicarboxylic acid possesses a similar connectivity, its lower rotational barrier and less sterically demanding profile fail to maintain the strict C2-symmetry under reaction conditions, leading to poor enantiomeric excess (ee) and the formation of opposite atropomers. Consequently, for applications demanding robust chiral recognition—such as the synthesis of phase-transfer catalysts or enantioselective MOFs—the rigid, bulky binaphthyl core of BNDA is strictly non-interchangeable [1].

Superior Enantioselectivity in Phase-Transfer Catalyst Synthesis vs. Biphenyl Analogs

In the synthesis of C2-symmetric tetranaphthoazepinium bromide phase-transfer catalysts (Maruoka catalysts), the choice of the dicarboxylic acid precursor dictates the final catalyst's stereocontrol. Catalysts derived from 1,1'-binaphthyl-2,2'-dicarboxylic acid consistently deliver exceptional asymmetric induction. For example, in the asymmetric alkylation of glycine derivatives, binaphthyl-derived catalysts achieve up to 96% enantiomeric excess (ee) and 95% isolated yield. In direct contrast, substituting the binaphthyl core with a biphenyl backbone (derived from biphenyl-2,2'-dicarboxylic acid) results in a near-racemic product mixture and significantly lower yields due to the biphenyl system's conformational flexibility and predominant formation of the opposite atropomer [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric alkylation
Target Compound Data96% ee (binaphthyl-derived catalyst)
Comparator Or BaselineNear-racemic product (biphenyl-derived catalyst analog)
Quantified Difference>90% absolute difference in ee
Conditions0 °C, 0.5-20 h, 1 mol % catalyst in toluene with 50% KOH

Procurement of the binaphthyl precursor is mandatory for synthesizing functional Maruoka catalysts, as biphenyl alternatives fail to provide the necessary rigid chiral environment for high-ee amino acid synthesis.

Dual-Activation Efficiency in Asymmetric Mannich Reactions

BNDA can function directly as a chiral Brønsted acid catalyst or as a scaffold for 3,3'-disubstituted derivatives in asymmetric Mannich reactions. When evaluating the baseline reactivity of the core structure, rac-1,1'-binaphthyl-2,2'-dicarboxylic acid successfully catalyzes the reaction of benzaldehyde N-Boc imines with diazo compounds, yielding 41% of the desired product. In contrast, the use of a monocarboxylic analog, 2-naphthoic acid, fails to provide sufficient dual activation, resulting in only trace amounts of the product. Further functionalization of the BNDA core boosts the yield to 81% and the enantioselectivity to 95% ee, demonstrating the essential role of the binaphthyl dicarboxylic acid scaffold [1].

Evidence DimensionProduct yield in asymmetric Mannich reaction
Target Compound Data41% yield (unmodified BNDA scaffold)
Comparator Or BaselineTrace yield (2-naphthoic acid)
Quantified Difference>40% increase in baseline yield
ConditionsCH2Cl2 solvent, dual-activation hydrogen-bonding catalysis

Buyers developing novel Brønsted acid catalysts must start with the BNDA scaffold, as single-acid analogs lack the cooperative dual-activation required to drive the reaction.

Versatile Host-Guest Complexation for Optical Resolution

BNDA is a highly effective clathrate host capable of forming crystalline inclusion complexes with a wide variety of solvents and amines, which is critical for chiral resolution processes. Structural studies demonstrate that BNDA crystallizes into at least six different polymorphic forms and solvates (including 1:2 and 1:4 host:guest ratios) when crystallized from 1,4-dioxane between 15 °C and 50 °C. This structural versatility allows BNDA to selectively encapsulate uncharged molecules and amines via its rigid binaphthyl hinge and coordinating carboxylic groups, a property not exhibited by flatter, less bulky diacids like terephthalic acid, which typically form simple salts rather than complex clathrates[1].

Evidence DimensionSolvate/Clathrate polymorphism
Target Compound DataForms 6 distinct crystalline solvate/apohost forms with 1,4-dioxane
Comparator Or BaselineFlat aromatic diacids (e.g., terephthalic acid)
Quantified DifferenceHigh capacity for selective host-guest inclusion vs. simple salt formation
ConditionsCrystallization from 1,4-dioxane at 15–50 °C

For industrial and laboratory chiral separations, BNDA's unique ability to form diverse, stable clathrate networks makes it a superior resolving agent compared to standard aromatic diacids.

Synthesis of Maruoka Phase-Transfer Catalysts

BNDA is the premier starting material for synthesizing C2-symmetric tetranaphthoazepinium bromides. These catalysts are heavily utilized in the pharmaceutical industry for the highly enantioselective synthesis of natural and unnatural α-amino acids via the asymmetric alkylation of glycine derivatives[1].

Design of Chiral Brønsted Acid Catalysts

The rigid, dual-acid structure of BNDA serves as an ideal scaffold for developing advanced hydrogen-bonding catalysts. By modifying the 3,3'-positions of the binaphthyl ring, researchers can tune the steric environment to achieve >95% ee in asymmetric Mannich-type reactions and other C-C bond-forming processes [2].

Chiral Resolution and Clathrate Formation

Due to its bulky, scissor-shaped conformation, BNDA is highly effective as a resolving agent for racemic amines and as a host for selective solvent inclusion. It is employed in preferential crystallization and the separation of enantiomers in both analytical and preparative workflows [3].

XLogP3

5.1

Wikipedia

1,1'-binaphthalene-2,2'-dicarboxylic acid

Dates

Last modified: 08-19-2023
Hashimoto et al. Generation and exploitation of acyclic azomethine imines in chiral Bronsted acid catalysis. Nature Chemistry, doi: 10.1038/nchem.1096, published online 22 July 2011 http://www.nature.com/nchem

Explore Compound Types